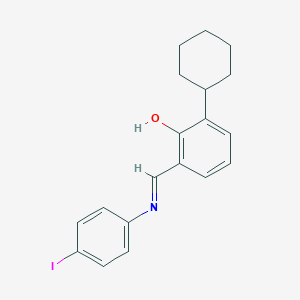

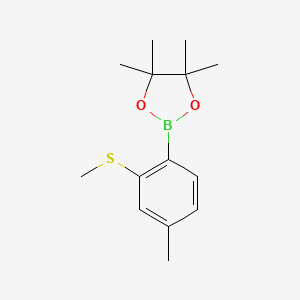

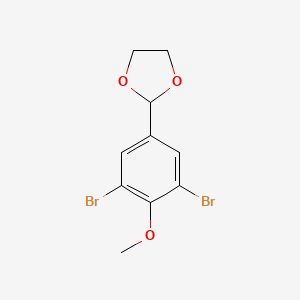

![molecular formula C20H34O3P2 B6298230 racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97% CAS No. 1788085-46-0](/img/structure/B6298230.png)

racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . It is produced by Strem Chemicals, Inc . The CAS Number is 1788085-47-1 .

Molecular Structure Analysis

The molecular formula of the compound is C25H36O3P2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

This compound is used as a ligand/palladium catalyst for aryl-alkyl Suzuki-Miyaura cross-coupling reactions . Specific chemical reactions involving this compound are not detailed in the search results.Aplicaciones Científicas De Investigación

Free-radical and Nucleophilic Substitution Reactions

Rardon and Macomber (1990) investigated the free-radical bromination of related phosphine oxides, revealing their potential in yielding crystalline compounds upon methanolysis and hydrolysis. These findings suggest the compound's versatility in free-radical and nucleophilic substitution reactions (Rardon & Macomber, 1990).

Synthesis and Mechanistic Studies in Asymmetric Reactions

Carr et al. (2013) explored the synthesis of related phosphine compounds and their use in asymmetric Appel reactions, offering insights into the mechanistic aspects of such reactions and the role of phosphine oxides in stereoselectivity (Carr et al., 2013).

Catalysis and Telomerization

Tschan et al. (2010) demonstrated the efficiency of bulky phosphines in the selective telomerization of 1,3-butadiene with methanol, indicating the potential application of these compounds in industrial processes for the synthesis of key intermediates (Tschan et al., 2010).

Enantioselective Hydrogenation

Research by Benincori et al. (2000) on related phosphine compounds highlighted their application in enantioselective hydrogenation reactions, showing promise for the synthesis of chiral molecules (Benincori et al., 2000).

Chiral Separation and Resolution

Blodgett et al. (2002) achieved resolution of chiral phosphorus compounds using peptide-based chiral selectors, demonstrating the compound's relevance in chiral separation technologies (Blodgett et al., 2002).

Safety and Hazards

The compound is not classified according to the Globally Harmonized System (GHS) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and storing in a well-ventilated place . In case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCBXLKTYYGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

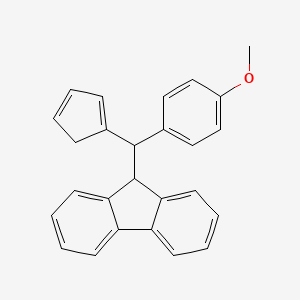

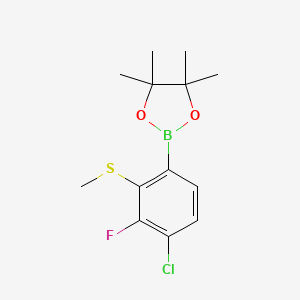

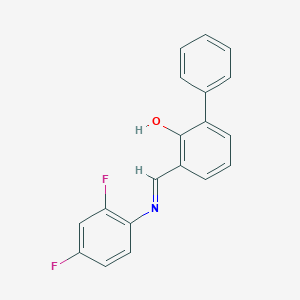

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

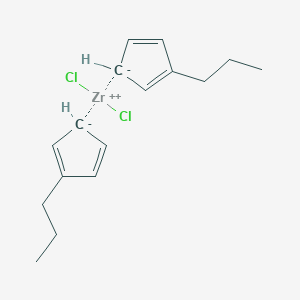

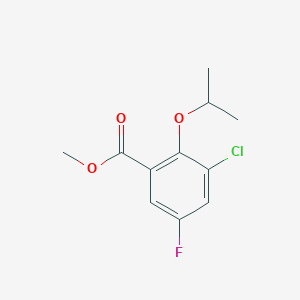

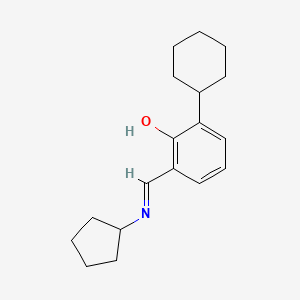

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)

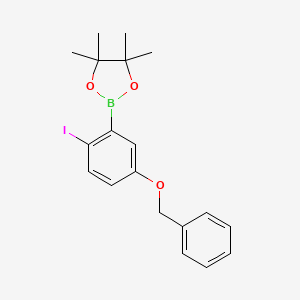

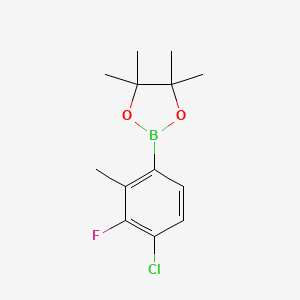

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)